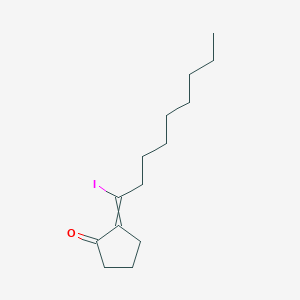![molecular formula C12H16N2 B14191613 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- CAS No. 850014-40-3](/img/structure/B14191613.png)
1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a pentyl group attached at the 3-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a pentyl-substituted aldehyde under specific reaction conditions . The reaction typically occurs at elevated temperatures, around 50°C, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve modifications of established synthetic routes to optimize yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine-N-oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Halogenation reactions, such as bromination or iodination, predominantly occur at the 3-position of the pyridine ring. Mannich reactions can also be employed to introduce aminoalkyl groups at specific positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of 3-bromo derivatives, while Mannich reactions yield aminoalkyl-substituted products .
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the development of novel compounds with potential biological activities.
Biology: In biological studies, this compound has shown promise as an inhibitor of specific enzymes and receptors.
Medicine: The compound’s potential as a therapeutic agent is being explored in various medical fields.
Industry: In the industrial sector, 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- can be compared with other similar compounds in the pyrrolopyridine family. Some of these compounds include:
1H-Pyrrolo[2,3-b]pyridine, 3-methyl-: This compound has a methyl group at the 3-position instead of a pentyl group.
1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-: With an ethyl group at the 3-position, this compound also shows distinct properties and applications compared to the pentyl-substituted derivative.
1H-Pyrrolo[2,3-b]pyridine, 3-phenyl-: The presence of a phenyl group at the 3-position imparts unique characteristics to this compound, influencing its interactions with molecular targets and its overall biological activity.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological functions. Researchers continue to explore the potential of this compound and its derivatives to uncover new applications and therapeutic benefits.
Propriétés
Numéro CAS |
850014-40-3 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
3-pentyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H16N2/c1-2-3-4-6-10-9-14-12-11(10)7-5-8-13-12/h5,7-9H,2-4,6H2,1H3,(H,13,14) |
Clé InChI |
NIDBIIIBFQJJHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CNC2=C1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)


![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)



![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)
![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
